3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide
Description
Properties
IUPAC Name |
3-amino-5-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHPDVYCQIEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amination of Benzamide
Step 1: Selective Halogenation
The benzamide core is halogenated at the 5-position using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to achieve regioselectivity.
Reaction conditions: Mild temperature (0–25°C), inert atmosphere, in solvents like acetonitrile or dichloromethane.
Outcome: Formation of 5-fluoro-benzamide derivatives.Step 2: Amino Group Introduction
The 3-position amino group is introduced via nucleophilic substitution or reduction of nitro precursors. Alternatively, direct amino substitution can be achieved through diazotization followed by substitution with ammonia or amines.
Reaction conditions: Acidic or basic medium, elevated temperatures, with catalysts such as copper or palladium complexes facilitating substitution.
Vinyl Group Incorporation
Alkylation with Prop-2-en-1-yl (allyl) halides:
The amino group at the 3-position is alkylated with allyl halides (e.g., allyl bromide or chloride) in the presence of bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
Reaction conditions: Room temperature to reflux, inert atmosphere, with stoichiometric control to prevent over-alkylation.Alternative: Wittig or Horner–Wadsworth–Emmons reactions
These can be employed to attach the vinyl group via phosphonium or phosphonate reagents, providing better control over the alkene geometry.
One-Pot and Multistep Approaches
Recent advances suggest the feasibility of one-pot syntheses combining halogenation, amination, and vinylation steps, reducing purification stages and improving overall yield.
Data Tables Summarizing Preparation Conditions
Research Findings and Notable Observations
- Regioselectivity: Fluorination at the 5-position is achieved with high regioselectivity using electrophilic fluorinating agents, as demonstrated in benzamide derivatives.
- Functional Group Compatibility: The amino group can withstand subsequent vinylation conditions, provided that reaction parameters are optimized to prevent side reactions.
- Yield Optimization: Using polar aprotic solvents and stoichiometric control improves yields, with some methods reporting yields exceeding 70% for key intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide, also known as N-allyl-3-amino-5-fluorobenzamide, has the following chemical characteristics:
- Chemical Formula : C10H11FN2O
- IUPAC Name : this compound
- CAS Number : 1515465-66-3
- Molecular Weight : 192.21 g/mol
The structural uniqueness of this compound arises from the presence of both an amino group and a fluorine atom on the benzene ring, which can influence its biological activity and interaction with various targets.
Enzyme Modulation
Research indicates that this compound may act as an enzyme modulator. It has been suggested that the compound could inhibit specific enzymes involved in inflammatory processes, thereby potentially reducing inflammation-related symptoms. This property makes it a candidate for further studies aimed at developing anti-inflammatory agents.
Anticancer Research
The compound's structural characteristics may also position it as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to interfere with tumor growth and proliferation pathways. The fluorine substitution is hypothesized to enhance the compound's binding affinity to target proteins involved in cancer progression .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the anti-inflammatory properties of this compound. The results demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines, including breast and prostate cancer cells. The findings indicated that this compound exhibited dose-dependent cytotoxicity, warranting further exploration into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-en-1-yl group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Enzyme Inhibition: The 2-acylamino substituent in PCAF HAT inhibitors (e.g., compound 8, 67% inhibition) is critical for activity, though chain length (C6–C16) shows minimal impact . In contrast, the allyl group in the target compound may offer steric advantages or influence binding kinetics. Sulfamoyl benzamides () demonstrate H-bond interactions with Arg63 in glucokinase, suggesting that the amide carbonyl in 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide could engage in similar interactions if positioned appropriately.
Antimicrobial Activity :
- Trifluoromethyl (CF₃) groups significantly enhance antistaphylococcal activity (e.g., compound 1 in ). The 5-fluoro substituent in the target compound may provide analogous electronegative effects but with reduced steric bulk.
Neuroleptic Derivatives :
- Benzamide neuroleptics like amisulpride () share core structural motifs but differ in substituents, highlighting the importance of forensic differentiation techniques for such analogs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Observations:
- Fluorine atoms enhance metabolic stability and membrane permeability, a feature shared with other fluorinated benzamides (e.g., ).
Biological Activity
3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a fluorine atom and an amino group attached to a benzamide backbone, along with a prop-2-en-1-yl substituent. These structural components contribute significantly to its biological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The amino and fluorine groups enhance binding affinity to certain enzymes or receptors, modulating their activity.
- Membrane Permeability : The prop-2-en-1-yl group influences the compound’s solubility and membrane permeability, which are critical for bioavailability and efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | Data not specified | |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | 4.23 |
Antiprotozoal Activity
The compound has also been screened for antiprotozoal activity. Similar compounds have shown selective activity against kinetoplastid parasites, which could suggest potential applications in treating diseases like African trypanosomiasis:
| Compound | Target Parasite | Activity Level | Reference |
|---|---|---|---|
| 3-Amino Derivative | T. brucei (African sleeping sickness) | Active | |
| N-phenylbenzamide derivative | T. brucei | Curative in mouse model |
Study on Anticancer Properties
A study focused on the synthesis and evaluation of benzamide derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against HepG2 cells. The mechanism was linked to the induction of apoptosis via mitochondrial membrane potential disruption:
- Mitochondrial Membrane Potential (MMP) : Compounds induced a notable decrease in MMP, leading to apoptosis.
- Apoptotic Markers : Increased expression of pro-apoptotic markers (p53 and Bax) was observed alongside a decrease in anti-apoptotic markers (Bcl2) .
Antiprotozoal Screening
In another study, derivatives were tested for their ability to bind to DNA and disrupt its function in protozoan parasites. The binding affinity correlated with their biological activity, indicating that structural modifications could enhance efficacy against specific targets .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide, and how do reaction conditions influence purity and yield?
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For allyl-substituted benzamides, a common approach is coupling 3-amino-5-fluorobenzoic acid derivatives with prop-2-en-1-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C . Side reactions (e.g., over-alkylation) are minimized by maintaining a nitrogen atmosphere and using stoichiometric control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires precise temperature control during amide bond formation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of the allyl group (δ ~4.8–5.9 ppm for CH=CH–), fluorine (δ ~−110 ppm in F NMR), and benzamide backbone.
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHFNO, calculated [M+H]: 209.0826).
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves spatial arrangements of the allyl and fluoro substituents, critical for understanding steric effects .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens focus on enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. For example, in SARS-CoV-2 PLpro inhibition studies, the benzamide group’s hydrogen-bonding capacity with Asp164 and Gln269 (PDB: 3E9S) is evaluated via IC measurements . Cytotoxicity is tested against cancer cell lines (e.g., MTT assay) with IC values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like PLpro or EGFR. Key steps:
- Docking : Align the allyl group in hydrophobic pockets and the benzamide NH with catalytic residues.
- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., fluoro substituent enhances ΔG by −2.3 kcal/mol ).
- SAR analysis : Compare with analogs (e.g., nitro or methylthio substitutions) to identify substituent effects on activity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293T) and controls.
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to account for variability .
- Structural validation : Confirm compound integrity in biological matrices via LC-MS post-assay .
Q. How can synthetic scalability be improved without compromising enantiomeric purity?
Continuous flow reactors enhance scalability for allylation steps:
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
The allyl group’s flexibility complicates crystallography. Solutions:
- Cryocooling : Reduce thermal motion by collecting data at 100 K.
- SHELXT : Direct methods resolve phase problems for small molecules; hydrogen-bonding networks are refined with SHELXL .
- Mercury CSD : Analyze packing motifs (e.g., π-π stacking between benzamide rings) to predict polymorphism .
Methodological Recommendations
- Synthetic Chemistry : Prioritize flow chemistry for allylation to reduce side products.
- Structural Biology : Combine X-ray data with MD simulations to validate dynamic interactions.
- Data Reproducibility : Archive raw spectra and crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
